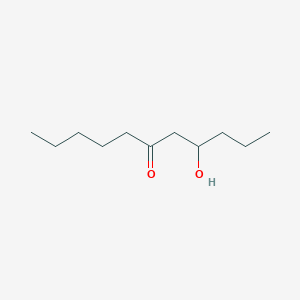![molecular formula C17H34Si2 B14207704 Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane CAS No. 834897-81-3](/img/structure/B14207704.png)
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound is not commonly found in nature and is typically synthesized for specific industrial and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane involves the use of trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . These agents are used to introduce trimethylsilyl groups into the molecule. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of advanced materials, including silicones and polymers.
Wirkmechanismus
The mechanism by which Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance solubility, and protect sensitive functional groups during chemical reactions . The pathways involved often include the formation of stable silicon-carbon bonds, which are resistant to hydrolysis and oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Bromo-1-butyn-1-yl)trimethylsilane: Similar in structure but contains a bromine atom instead of a methylidene group.
Triisopropyl(trimethylsilyl)ethynylsilane: Contains triisopropyl groups in addition to trimethylsilyl groups.
1-(Trimethylsilyl)prop-1-yne: A simpler compound with a single trimethylsilyl group attached to a propynyl moiety.
Uniqueness
Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane is unique due to its specific arrangement of trimethylsilyl groups and the presence of a methylidene group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in synthesis and material science .
Eigenschaften
CAS-Nummer |
834897-81-3 |
|---|---|
Molekularformel |
C17H34Si2 |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
trimethyl-[4-(trimethylsilylmethylidene)dec-1-ynyl]silane |
InChI |
InChI=1S/C17H34Si2/c1-8-9-10-11-13-17(16-19(5,6)7)14-12-15-18(2,3)4/h16H,8-11,13-14H2,1-7H3 |
InChI-Schlüssel |
AKKHPIOVRWRUGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C[Si](C)(C)C)CC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
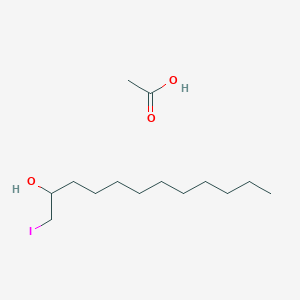
![1-Propanesulfonic acid, 3-[(1,1-diethyl-2-propynyl)amino]-](/img/structure/B14207641.png)
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![N-(4-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}phenyl)octanamide](/img/structure/B14207656.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
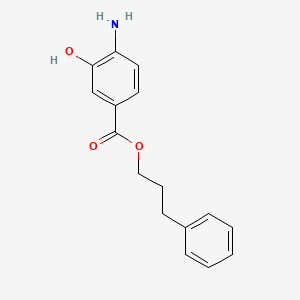
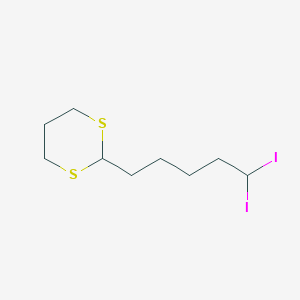
![3,6-Dicyclohexyl-5-methyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14207663.png)
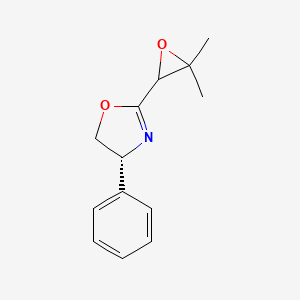
![S-[(1R,2S)-2-(methylamino)-1-phenylpropyl] ethanethioate](/img/structure/B14207671.png)
![3-[(1,2-Diphenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14207677.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
